N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Description
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a compound that features a tetrazole ring and a thiophene ring, connected through a phenyl group and an acetamide linkage
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-12(8-11-5-2-6-20-11)14-10-4-1-3-9(7-10)13-15-17-18-16-13/h1-7H,8H2,(H,14,19)(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGMXJKXMBFSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc oxide in a solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Phenyl Group: The tetrazole derivative is then coupled with a phenyl group through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a similar cross-coupling reaction, ensuring the correct positioning of the thiophene moiety.
Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
Mechanism of Action
The mechanism by which N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE exerts its effects depends on its application:
Biological Systems: It may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and π-π stacking, affecting the biological pathways and molecular targets involved.
Electronic Applications: In materials science, its electronic properties are utilized to facilitate charge transfer and improve the efficiency of electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar tetrazole ring structure but lacks the phenyl and thiophene groups.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetrazole ring but with different substituents and applications.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another tetrazole derivative with distinct properties and uses.
Uniqueness
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its combination of a tetrazole ring, phenyl group, and thiophene ring, which imparts distinct electronic and structural properties, making it versatile for various applications in different fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
